N10-Monodesmethyl Rizatriptan Benzoate is a pharmacologically active metabolite of Rizatriptan, a second-generation triptan primarily used for the acute treatment of migraines. It exhibits selective agonistic activity at the serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the modulation of pain pathways associated with migraine headaches. The compound is derived from Rizatriptan Benzoate, which is chemically characterized as N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine monobenzoate.
N10-Monodesmethyl Rizatriptan Benzoate originates from the metabolism of Rizatriptan in the human body, specifically through oxidative deamination mediated by monoamine oxidase A. While it constitutes approximately 14% of the plasma concentration of its parent compound, it retains similar pharmacological activity at the targeted serotonin receptors .
This compound falls under several classifications:
The synthesis of N10-Monodesmethyl Rizatriptan Benzoate is not typically performed in laboratories as it is a naturally occurring metabolite formed during the metabolic processing of Rizatriptan. The primary method involves the administration of Rizatriptan, whereupon it undergoes enzymatic conversion by monoamine oxidase A.
The metabolic pathway involves:
N10-Monodesmethyl Rizatriptan Benzoate maintains a structure closely related to its parent compound, characterized by:
The structural representation indicates a tryptamine backbone with an indole ring substituted at the 3-position by an ethanamine group, similar to that of Rizatriptan but lacking one methyl group .
The empirical formula for N10-Monodesmethyl Rizatriptan Benzoate can be derived from its parent compound's structure, indicating slight variations in molecular weight and properties.
The primary chemical reaction involving N10-Monodesmethyl Rizatriptan Benzoate is its formation from Rizatriptan through metabolic processes. The key reactions include:
The pharmacokinetics of N10-Monodesmethyl Rizatriptan indicate that it is eliminated from the body at a rate comparable to that of Rizatriptan itself .
N10-Monodesmethyl Rizatriptan Benzoate acts primarily as a selective agonist at the serotonin 5-HT1B and 5-HT1D receptors. Upon binding to these receptors, it induces vasoconstriction of cranial blood vessels and inhibits pro-inflammatory neuropeptide release, effectively alleviating migraine symptoms.
Relevant analyses suggest that while N10-Monodesmethyl Rizatriptan exhibits similar solubility characteristics as its parent compound, its pharmacological potency may differ due to metabolic factors .
N10-Monodesmethyl Rizatriptan Benzoate serves primarily in pharmacological studies aimed at understanding migraine therapies and serotonin receptor interactions. Its relevance lies in:
N10-Monodesmethyl Rizatriptan Benzoate is systematically named as benzoic acid; N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine. Its CAS Registry Number 144034-84-4 exclusively identifies the desmethyl rizatriptan moiety, while the benzoate salt form is cataloged under alternative identifiers (e.g., TRC-M539505) [3] . The compound is a major metabolite and impurity of rizatriptan benzoate, arising from oxidative demethylation of the parent drug’s dimethylaminoethyl side chain. Common synonyms include "Rizatriptan EP Impurity I" and "N-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine" [3] .
Table 1: Nomenclature and Identifiers
Classification | Identifier/Name |
---|---|
IUPAC Name | benzoic acid; N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
CAS Number (Free Base) | 144034-84-4 |
Synonyms | Rizatriptan EP Impurity I; N-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine |
Benzoate Salt Catalog ID | TRC-M539505 |
The compound is a 1:1 salt complex composed of N10-monodesmethyl rizatriptan (C₁₄H₁₇N₅) and benzoic acid (C₇H₆O₂). The free base has a molecular weight of 255.32 g/mol, while the benzoate salt exhibits a combined molecular weight of 377.44 g/mol, as confirmed by high-resolution mass spectrometry [2] [5]. The salt formation enhances the compound’s crystallinity and stability, reflected in storage recommendations of -20°C under anhydrous conditions [5]. The molecular formula adheres to the general structure of triptan derivatives but lacks one methyl group compared to rizatriptan benzoate itself .
Table 2: Molecular Composition
Component | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free Base (N10-Monodesmethyl Rizatriptan) | C₁₄H₁₇N₅ | 255.32 |
Benzoic Acid | C₇H₆O₂ | 122.12 |
Salt Complex | C₁₄H₁₇N₅·C₇H₆O₂ | 377.44 |
Mass Spectrometry (MS): The ESI-MS spectrum displays a protonated molecular ion peak at m/z 378.19 [M+H]⁺, corresponding to the salt’s exact mass (377.44 g/mol). Fragmentation patterns show dominant peaks at m/z 256.15 (free base) and m/z 122.04 (benzoic acid) [5] .
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR): Major absorptions at 3,100–2,900 cm⁻¹ (N–H stretch), 1,680 cm⁻¹ (C=O, benzoate), and 1,590 cm⁻¹ (triazole C=N) [2]. The SMILES string (CNCCc1c[nH]c2ccc(Cn3cncn3)cc12.OC(=O)c4ccccc4
) and InChIKey further encode structural features for database searches [5].
N10-Monodesmethyl Rizatriptan Benzoate differs from rizatriptan benzoate solely by the absence of one methyl group on the terminal amine (–NHCH₃ vs. –N(CH₃)₂). This demethylation:
Table 3: Structural Comparison with Rizatriptan Benzoate
Property | N10-Monodesmethyl Rizatriptan Benzoate | Rizatriptan Benzoate |
---|---|---|
Terminal Amine Group | –NHCH₃ | –N(CH₃)₂ |
Molecular Weight | 377.44 g/mol | 391.47 g/mol |
LogD (pH 7.4) | ~1.2 (Higher polarity) | ~1.8 |
Receptor Binding Affinity (5-HT₁B/₁D) | Moderate (Metabolite activity) | High |
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level reveal key conformational traits:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: